Azipranone

Antitussive efficacy Codeine comparison Cough models

Azipranone (RU 20201; CAS 58322-91-1) is a dibenzofuran-3-one derivative, chemically designated as 1,2,3,4,4a,9b-hexahydro-8,9b-dimethyl-4-[3-(4-methylpiperazin-1-yl)propionamido]dibenzofuran-3-one dihydrochloride. Unlike opioid or non-opioid centrally acting antitussives, Azipranone exerts its cough-suppressant effect primarily through a peripheral mechanism, directly inhibiting superficial receptors in the respiratory tract.

Molecular Formula C22H33Cl2N3O3
Molecular Weight 458.4 g/mol
CAS No. 58322-91-1
Cat. No. B1222732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzipranone
CAS58322-91-1
Synonymsazipranone
azipranone dihydrochloride, (4alpha,4abeta,9bbeta)-(+-)-isomer
RU 20201
RU-20201
Molecular FormulaC22H33Cl2N3O3
Molecular Weight458.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC3C2(CCC(=O)C3NC(=O)CCN4CCN(CC4)C)C.Cl.Cl
InChIInChI=1S/C22H31N3O3.2ClH/c1-15-4-5-18-16(14-15)22(2)8-6-17(26)20(21(22)28-18)23-19(27)7-9-25-12-10-24(3)11-13-25;;/h4-5,14,20-21H,6-13H2,1-3H3,(H,23,27);2*1H/t20-,21-,22-;;/m0../s1
InChIKeyFFZKRGXDTUMAOX-DUQFDOSRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azipranone (CAS 58322-91-1) for Antitussive Research: A Peripherally Acting Dibenzofuranone with Distinct Pharmacokinetics


Azipranone (RU 20201; CAS 58322-91-1) is a dibenzofuran-3-one derivative, chemically designated as 1,2,3,4,4a,9b-hexahydro-8,9b-dimethyl-4-[3-(4-methylpiperazin-1-yl)propionamido]dibenzofuran-3-one dihydrochloride [1]. Unlike opioid or non-opioid centrally acting antitussives, Azipranone exerts its cough-suppressant effect primarily through a peripheral mechanism, directly inhibiting superficial receptors in the respiratory tract [2]. This compound has been investigated in multiple species (rat, dog, baboon, and human) for its absorption, distribution, metabolism, and excretion profile [3].

Why Codeine, Dextromethorphan, or Levodropropizine Cannot Replace Azipranone in Targeted Antitussive Studies


Central antitussives such as codeine and dextromethorphan carry liabilities including respiratory depression, sedation, and abuse potential, while levodropropizine—though peripheral—has a short elimination half-life (~1–2 h) [1][2]. Azipranone uniquely combines a peripheral site of action with a markedly prolonged human half-life (18–24 h) and metabolism that, unlike codeine, is not dependent on CYP2D6-mediated activation, thereby avoiding the inter-individual variability characteristic of prodrug opioids [3][4]. These quantitative pharmacological differences mean that substituting Azipranone with any other in-class compound would fundamentally alter the experimental outcomes in cough models and pharmacokinetic investigations, making procurement decisions critical for protocol integrity.

Quantitative Differentiation of Azipranone (RU 20201) from Codeine, Dextromethorphan, and Levodropropizine


Antitussive Potency Relative to Codeine Phosphate in Multiple Animal Models

In a direct head-to-head study, Azipranone (RU-20201) exhibited antitussive potency of approximately 1/10 that of codeine phosphate in dogs using the puncture electrode-induced cough (PEC) method, and 1/12 in guinea pigs with the same method, while showing 1/4 the potency when cough was induced by chemical stimulation in guinea pigs [1]. This potency profile, while lower than codeine, is sufficient for antitussive activity and is paired with a superior safety margin regarding central nervous system effects.

Antitussive efficacy Codeine comparison Cough models

Absence of Respiratory Depression: A Critical Differentiator from Codeine and Dextromethorphan

The general pharmacology assessment of RU 20201 explicitly states that 'Unlike codeine, RU 20201 is devoid of any apparent CNS effects and does not depress the respiratory system' [1]. This is in stark contrast to codeine, which carries FDA-mandated warnings for serious, life-threatening respiratory depression, and to dextromethorphan, which at supratherapeutic doses induces CNS excitation, hallucinations, and respiratory effects [2][3].

Respiratory safety CNS depression Antitussive adverse effects

Peripheral Site of Action Confirmed by Intra-Arterial Administration Studies

When RU-20201 was administered directly into the vertebral artery toward the brain at doses of 1–10 mg in lightly anesthetized dogs, no antitussive effect was observed against coughing elicited by electrical stimulation of the central cut end of the superior laryngeal nerve [1]. Conversely, close intra-arterial infusion of RU-20201 at 1 and 3 mg/min into the tracheal vascular bed for 5 minutes inhibited the cough response elicited by mucosal stimulation [1]. This demonstrates that the antitussive action is entirely peripheral, occurring at the tracheal mucosal level rather than in the central nervous system.

Peripheral antitussive mechanism Cough receptor inhibition Site of action

Extended Plasma Half-Life in Humans: 18–24 Hours vs. 1–4 Hours for Standard Antitussives

In human volunteers, the plasma half-life of Azipranone ranged from 18 to 24 hours following oral administration of 14C-labeled compound, with maximal plasma levels reached at 1–2 hours post-dose [1]. This half-life is substantially longer than that of codeine (approximately 2.9 hours), dextromethorphan (2–4 hours in extensive metabolizers), and levodropropizine (1–2 hours) [2][3]. The prolonged half-life suggests Azipranone may sustain antitussive effect over a longer duration, reducing dosing frequency in experimental settings.

Pharmacokinetics Elimination half-life Dosing frequency

Metabolic Pathway Independence from CYP2D6 Polymorphism: Contrast with Codeine and Dextromethorphan

Hepatic microsomal studies demonstrate that Azipranone biotransformation requires both NADPH2 and cytochrome P450, but the enzymes responsible are not specified as CYP2D6 [1]. In contrast, codeine is a prodrug requiring CYP2D6-mediated O-demethylation to morphine for its analgesic and antitussive activity, with ~10% conversion efficiency and significant inter-individual variability due to genetic polymorphisms [2]. Dextromethorphan is also primarily metabolized by CYP2D6, with half-lives ranging from 2.4 hours in extensive metabolizers to 19.1 hours in poor metabolizers, introducing substantial pharmacokinetic variability . Azipranone's apparent independence from CYP2D6 suggests a more consistent pharmacokinetic profile across patient populations and research subjects.

Drug metabolism Cytochrome P450 Pharmacogenomics

Immediate Local Antitussive Effect via Aerosol Administration: Onset Within Minutes

Azipranone demonstrates a unique local antitussive effect when administered as an aerosol. Inhalation of 2 mL of a 10% aqueous solution of RU 20201 suppressed mechanically-evoked cough in unanesthetized cats for 30 minutes, with the effect being greatest on the number of cough efforts and more pronounced on the expiratory component than the inspiratory component [1]. The local antitussive activity was observed to take effect immediately [2]. This contrasts with codeine, which requires systemic absorption and central nervous system penetration to exert its antitussive action, and with dextromethorphan, which has an onset of 15–30 minutes after oral administration.

Aerosol delivery Local antitussive action Rapid onset

Optimal Research and Industrial Application Scenarios for Azipranone (CAS 58322-91-1) Based on Differentiated Evidence


Mechanistic Studies of Peripheral Cough Reflex Pathways Without Central Confounds

Azipranone's exclusively peripheral site of action, confirmed by the absence of antitussive effect upon vertebral artery administration and its efficacy upon local tracheal infusion [1], makes it the ideal tool compound for isolating and studying peripheral cough reflex pathways. Researchers investigating the role of tracheal mucosal receptors in cough generation can use Azipranone to selectively inhibit peripheral afferent signaling without the confounding central effects seen with codeine or dextromethorphan [2]. This specificity is critical for target validation studies in drug discovery programs aimed at developing novel peripherally restricted antitussives.

Sustained-Release Formulation Development Leveraging Extended Human Half-Life

With a human plasma half-life of 18–24 hours [1], Azipranone provides a unique scaffold for developing once-daily antitussive formulations. This pharmacokinetic advantage, coupled with its lack of CYP2D6-dependent metabolism that ensures consistent exposure across patient populations [1][2], enables pharmaceutical scientists to design sustained-release delivery systems that avoid the peak-trough fluctuations characteristic of shorter-lived agents like codeine (t1/2 ~2.9 h) or levodropropizine (t1/2 ~1–2 h). Procurement of Azipranone is thus justified for any program targeting long-acting, non-opioid cough suppression.

Respiratory Safety Pharmacology Profiling of Antitussive Candidates

Azipranone serves as a positive control in respiratory safety pharmacology panels due to its well-characterized lack of respiratory depression and absence of CNS effects [1]. When screening novel antitussive compounds, inclusion of Azipranone alongside codeine (which depresses respiration) allows investigators to benchmark the respiratory safety margin of new chemical entities [2]. This application directly stems from the general pharmacology evidence that Azipranone 'does not depress the respiratory system' unlike codeine [1].

Inhalation and Topical Delivery Research for Mucosal Cough Suppression

The immediate local antitussive effect of Azipranone upon aerosol administration, demonstrated by suppression of cough for 30 minutes following inhalation of 2 mL of a 10% solution in cats [1], positions this compound as a reference standard for inhalation drug delivery research. Scientists developing inhaled antitussive therapies can use Azipranone to validate nebulizer or dry powder inhaler formulations, as its physicochemical properties and local efficacy profile provide a benchmark for comparing the pulmonary targeting efficiency of novel inhaled candidates.

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